Auxinole

Vue d'ensemble

Description

Auxinole est un puissant antagoniste de l’auxine qui joue un rôle important dans la physiologie des plantes en inhibant l’expression des gènes sensibles à l’auxine. Les auxines sont des hormones végétales qui régulent divers aspects de la croissance et du développement des plantes, notamment la division cellulaire, l’élongation et la différenciation. This compound cible spécifiquement les récepteurs TIR1/AFB, bloquant la formation du complexe TIR1-IAA-Aux/IAA, et inhibant ainsi la signalisation de l’auxine .

Mécanisme D'action

Auxinole exerce ses effets en se liant aux récepteurs TIR1/AFB, bloquant la formation du complexe TIR1-IAA-Aux/IAA. Cette inhibition empêche la dégradation des répresseurs transcriptionnels AUXINE/ACIDE INDOLE-3-ACÉTIQUE, inhibant ainsi l’activation des gènes sensibles à l’auxine . Les cibles moléculaires impliquées dans cette voie comprennent les récepteurs TIR1/AFB et les répresseurs transcriptionnels AUXINE/ACIDE INDOLE-3-ACÉTIQUE .

Analyse Biochimique

Biochemical Properties

Auxinole interacts with TIR1/AFB receptors, binding TIR1 to block the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression . It shows very potent antiauxin activity and is effective in diverse plants, including monocots, rice, and the moss P. patens .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the auxin responses mediated by the SCF TIR1 auxin pathway . This modulation can be spatiotemporally controlled, allowing for precise study of auxin responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TIR1 receptor, preventing the formation of the TIR1-IAA-Aux/IAA complex . This inhibits the expression of auxin-responsive genes, effectively acting as an antagonist of auxin .

Temporal Effects in Laboratory Settings

This compound shows reversible inhibition, which can be spatiotemporally controlled This allows for the study of changes in the effects of this compound over time in laboratory settings

Dosage Effects in Animal Models

While this compound has been widely used to study auxin responses in various plants

Metabolic Pathways

This compound is involved in the auxin biosynthesis and signaling pathways . It modulates these pathways by interacting with the TIR1/AFB receptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its interaction with the TIR1/AFB receptors

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with the TIR1/AFB receptors

Méthodes De Préparation

Auxinole peut être synthétisé par différentes voies chimiques. Une méthode courante implique la réaction de l’acide 4-(4-bromophényl)-2-(1H-indol-3-yl)-4-oxobutanoïque avec un acide phénylboronique approprié en présence de carbonate de césium et d’acétate de palladium (II) sous atmosphère d’argon . Cette réaction a généralement lieu dans un mélange d’éthanol et d’eau.

Analyse Des Réactions Chimiques

Auxinole subit plusieurs types de réactions chimiques, notamment :

Oxydation : This compound peut être oxydé pour former divers métabolites, tels que l’this compound-Asp et l’this compound-Glu.

Réduction : Bien que moins courantes, les réactions de réduction peuvent également se produire dans des conditions spécifiques.

Substitution : this compound peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.

Les réactifs couramment utilisés dans ces réactions comprennent le carbonate de césium, l’acétate de palladium (II) et divers acides phénylboroniques. Les principaux produits formés à partir de ces réactions sont généralement des dérivés d’this compound, tels que l’this compound-Asp et l’this compound-Glu .

Applications de la recherche scientifique

This compound a un large éventail d’applications dans la recherche scientifique :

Biologie : En biologie végétale, l’this compound est utilisé pour étudier le rôle des auxines dans la croissance et le développement des plantes.

Médecine : Bien que ses principales applications soient en biologie végétale, le mécanisme d’action de l’this compound fournit des informations sur les voies de signalisation hormonale qui pourraient être pertinentes en recherche médicale.

Applications De Recherche Scientifique

Auxinole has a wide range of scientific research applications:

Biology: In plant biology, this compound is employed to investigate the role of auxins in plant growth and development.

Medicine: While its primary applications are in plant biology, this compound’s mechanism of action provides insights into hormone signaling pathways that could be relevant in medical research.

Comparaison Avec Des Composés Similaires

Auxinole est unique dans son activité antiauxine puissante et son inhibition réversible, qui peuvent être contrôlées spatiotemporellement . Des composés similaires incluent :

Ces composés partagent des mécanismes d’action similaires mais diffèrent en termes de puissance et d’applications spécifiques.

Propriétés

IUPAC Name |

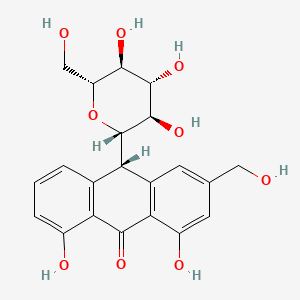

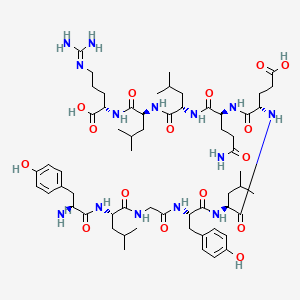

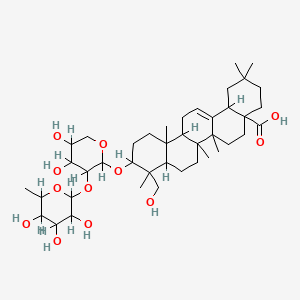

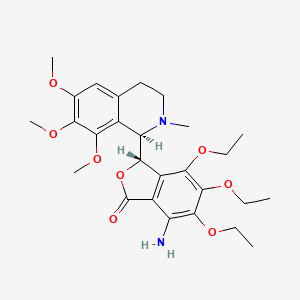

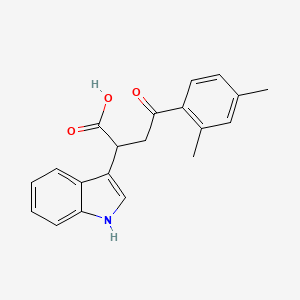

4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUYAIJBXSQXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Auxinole functions by directly binding to the TIR1/AFB family of auxin receptor proteins. [, , , , ] This interaction prevents the formation of the essential TIR1-IAA-Aux/IAA complex, a key step in auxin signaling. [, ] By blocking this complex formation, this compound inhibits the auxin-dependent degradation of Aux/IAA transcriptional repressors. These repressors then continue to suppress auxin-responsive gene expression, effectively antagonizing the effects of auxin. [, , , ]

A: Studies on root parasitic plants like Orobanche minor and Striga hermonthica demonstrate that this compound can rescue the inhibitory effect of exogenous IAA on radicle elongation. [] This suggests that this compound is active in these parasitic species and that manipulating auxin function could be a potential strategy for controlling their growth. []

A: While primarily studied in plants, this compound has been successfully used in conjunction with the auxin-inducible degron (AID) technology in human cell lines like HCT116 and DLD1. [] In these systems, this compound can suppress the leaky degradation of degron-fused proteins and allows for their rapid re-expression after depletion, highlighting its utility in studying protein function in living cells. []

A: Research indicates that in addition to antagonizing auxin responses, this compound also inhibits the closely related jasmonic acid (JA-Ile) signaling pathway. [] It disrupts the formation of the COI1-JAZ co-receptor complex, which is structurally similar to the TIR1-Aux/IAA complex in the auxin pathway. [] Interestingly, this compound does not appear to affect other hormone pathways. []

A: Molecular docking studies reveal that the phenyl ring in this compound strongly interacts with Phe82 of TIR1, a residue crucial for recognizing Aux/IAA proteins. [] This interaction is vital for this compound's antagonistic activity. [] Further research with similar compounds could elucidate modifications that enhance potency and selectivity.

ANone: A range of techniques are employed to study this compound and its effects. These include:

- Molecular docking analysis: Used to predict this compound's binding mode to its target protein. []

- Gene expression analysis: Investigates the impact of this compound on auxin-responsive gene expression levels. [, , ]

- Growth assays: Measures the effects of this compound on various plant growth parameters like root elongation and leaf development. [, , ]

- Protein degradation assays: Used to assess this compound's ability to block the degradation of Aux/IAA and JAZ repressor proteins. [, ]

ANone: Currently, limited information is available regarding the environmental fate and ecotoxicological effects of this compound. As it is a synthetic compound, understanding its persistence, potential for bioaccumulation, and impact on non-target organisms is crucial. Research is needed to develop strategies for mitigating any negative environmental consequences.

ANone: Future research on this compound could focus on several key areas:

- Elucidating its full SAR: Further studies are needed to explore the impact of different structural modifications on this compound's activity, potency, and selectivity. [, ]

- Exploring its applications in agriculture: Given its effects on plant growth and development, this compound could have potential applications in regulating plant architecture, combating parasitic plants, or influencing crop yield. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.